Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
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Overview
Description
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound that features a unique combination of functional groups, including a chloro, hydroxy, and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and hydroxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions may include the use of catalysts, solvents like ethanol, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. Continuous flow reactors may also be employed to enhance efficiency and reduce production costs. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated or saturated compounds.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and hydroxy groups may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 4-chloro-3-hydroxybutyrate: A chiral intermediate used in the synthesis of pharmaceuticals.
4-Methylthiazole: A simpler thiazole derivative with distinct chemical properties.
Ethyl 3-hydroxy-2-butenoate: A related ester with different functional groups.
Uniqueness: Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structural complexity makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
ethyl (Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZDJBMSSNHAN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/C1=NC(=CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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